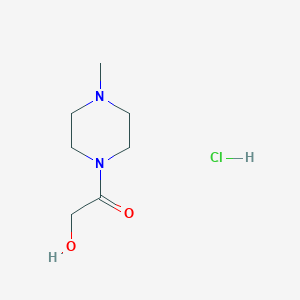

2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride

Description

Properties

IUPAC Name |

2-hydroxy-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-8-2-4-9(5-3-8)7(11)6-10;/h10H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMOFFAUGIQUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Hydroxyacetyl Chloride

The base compound, 2-hydroxy-1-(4-methylpiperazin-1-yl)ethanone, is hypothesized to form via nucleophilic substitution between 4-methylpiperazine and hydroxyacetyl chloride. In this route:

- Reagent Preparation : Hydroxyacetyl chloride is generated in situ by treating glycolic acid with thionyl chloride (SOCl₂) at 0–5°C.

- Amine Activation : 4-Methylpiperazine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen, followed by dropwise addition of hydroxyacetyl chloride (1.1 equiv) at −10°C to minimize side reactions.

- Reaction Quenching : The mixture is stirred for 12–16 hours at 25°C, then neutralized with saturated sodium bicarbonate. Organic layers are separated, dried over Na₂SO₄, and concentrated under reduced pressure.

Key Variables :

Condensation with Glycolic Acid Derivatives

Alternative pathways utilize activated glycolic acid derivatives. For example:

- Mitsunobu Reaction : Combining 4-methylpiperazine, glycolic acid, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C facilitates ether formation. After 24 hours, the product is extracted with ethyl acetate and purified via silica gel chromatography.

- Carbodiimide Coupling : Glycolic acid is activated with N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 4-methylpiperazine in dimethylformamide (DMF). This method avoids chloride intermediates but requires stringent moisture control.

Yield Comparison :

| Method | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | DCM | −10 to 25 | 62–68 |

| Mitsunobu Reaction | THF | 0 to 25 | 55–60 |

| Carbodiimide Coupling | DMF | 25 | 48–53 |

Hydrochloride Salt Formation

Acid-Base Titration

The free base is converted to its hydrochloride salt through protonation:

- Acid Addition : 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone (1.0 equiv) is dissolved in ethanol (EtOH) at 50°C. Hydrochloric acid (HCl, 1.1 equiv, 37% w/w) is added dropwise, inducing precipitation.

- Crystallization : The mixture is cooled to 4°C, filtered, and washed with cold EtOH. The solid is dried under vacuum at 40°C for 12 hours.

Optimization Factors :

Salt Metathesis

For higher purity, salt metathesis replaces direct acid addition:

- Sodium Chloride Exchange : The free base is stirred with NaCl in acetone/water (4:1 v/v) at 25°C for 6 hours.

- Phase Separation : The aqueous layer, containing the hydrochloride salt, is isolated and lyophilized.

Advantages :

- Avoids localized overheating from exothermic acid-base reactions.

- Yields >90% purity by eliminating residual HCl.

Purification and Characterization

Recrystallization Techniques

Crude hydrochloride salt is refined using solvent mixtures:

Analytical Validation

Spectroscopic Data :

- IR (KBr) : ν = 3390 cm⁻¹ (O−H), 1655 cm⁻¹ (C=O), 1119 cm⁻¹ (C−N).

- ¹H NMR (400 MHz, D₂O) : δ 3.72 (s, 2H, CH₂CO), 2.98–2.45 (m, 8H, piperazine), 2.32 (s, 3H, N−CH₃).

Elemental Analysis :

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 49.32 | 49.28 |

| H | 7.89 | 7.85 |

| N | 12.82 | 12.79 |

Industrial-Scale Considerations

Cost-Effective Solvent Recycling

Patent CN103254153B highlights solvent recovery strategies, such as:

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride exhibit significant antibacterial and antifungal properties. A study by Singh et al. (2015) demonstrated that certain derivatives showed moderate to significant activity against various microbial strains, suggesting potential use in treating infections .

Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Huntington's disease. A patent document discusses the use of piperazine derivatives in providing neuroprotection against neurodegeneration induced by toxic fragments . This highlights the potential for developing therapeutic agents aimed at protecting neuronal health.

CXCR3 Receptor Modulation

Recent investigations have identified the compound as a modulator of the CXCR3 receptor, which plays a critical role in inflammatory responses and leukocyte trafficking. This modulation may have implications for treating autoimmune diseases and inflammatory conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and analgesic responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating pain and inflammation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and predicted properties of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride and related compounds:

Key Observations:

- Hydrophilicity vs. Lipophilicity : The target compound’s hydroxy group and hydrochloride salt enhance water solubility compared to the lipophilic 4-methoxyphenyl analog and the bulky (4-chlorophenyl)benzyl derivative . The chloro analog’s moderate solubility may stem from reduced hydrogen-bonding capacity .

- Reactivity: The chloro substituent in 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride acts as a leaving group, making it a precursor for nucleophilic substitution reactions . In contrast, the hydroxy group in the target compound may participate in hydrogen bonding or oxidation reactions.

- Biological Interactions : Bulky substituents, as seen in the (4-chlorophenyl)benzyl derivative , often improve receptor binding specificity but reduce solubility. The target compound’s simpler structure may favor metabolic stability and ease of formulation.

Biological Activity

Overview

2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride, a piperazine derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. Its molecular formula is C7H15ClN2O2, and it has a molecular weight of 194.66 g/mol. This compound is primarily studied for its interactions with various biological targets, including receptors and enzymes, which can modulate physiological responses.

The biological activity of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is attributed to its ability to bind to specific receptors and enzymes. Preliminary studies suggest that it may exert anti-inflammatory and analgesic effects through the modulation of pain pathways. The exact molecular targets are still under investigation, but its interactions with the endoplasmic reticulum (ER) stress response pathways have been highlighted in recent research .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound can inhibit certain pathways associated with inflammation. For instance, it has been shown to interfere with the IRE1α pathway, which is involved in the unfolded protein response (UPR) during ER stress. Inhibition of this pathway can lead to reduced inflammation and pain perception .

Cytotoxicity Studies

In vitro studies have demonstrated that 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride exhibits cytotoxic effects against various cancer cell lines. For example, it was tested against human cervical adenocarcinoma (HeLa) cells, where it displayed significant pro-apoptotic activity. The compound induced cell cycle arrest and apoptosis, as evidenced by morphological changes observed under fluorescence microscopy .

Case Studies and Experimental Data

Recent studies have focused on the compound's efficacy in different biological contexts:

-

Cytotoxicity Against Cancer Cell Lines :

- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), Panc-1 (pancreatic cancer).

- Findings : The compound showed IC50 values comparable to established chemotherapeutics like cisplatin, indicating promising anticancer activity.

Cell Line IC50 (µM) HeLa 15 A549 20 Panc-1 18 - Mechanistic Insights :

Comparative Analysis with Similar Compounds

A comparison of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride with other piperazine derivatives highlights its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylpiperazine | Piperazine ring without hydroxyl group | Limited anti-inflammatory effects |

| Glyoxylic Acid | Contains carbonyl groups | Primarily used in synthesis |

| 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride | Hydroxyl group enhances solubility and receptor binding | Significant anti-inflammatory and cytotoxic properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling 4-methylpiperazine with a hydroxy-substituted acetyl chloride derivative. For example, a modified procedure from analogous compounds (e.g., chloroacetyl chloride with piperazine derivatives) employs dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts . Key steps include slow addition of reagents at low temperatures (e.g., 273 K) to minimize side reactions and TLC monitoring for reaction completion. Post-synthesis, the hydrochloride salt is precipitated using hydrochloric acid to enhance crystallinity and solubility .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the hydroxy group, piperazine ring protons, and methyl substituents. For instance, the hydroxy proton appears as a broad singlet (~δ 5.0–6.0 ppm) in DMSO-d₆ .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., calculated [M+H]⁺ for C₈H₁₅N₂O₂·HCl: ~228.1) and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and hydrogen-bonding networks critical for understanding solid-state stability .

Q. How does the hydrochloride salt form influence solubility and stability?

- Methodological Answer : The hydrochloride salt improves aqueous solubility via ionic interactions. Stability studies under varying pH (e.g., 1.2–7.4 buffers) and temperatures (25°C vs. 40°C) assess degradation kinetics. For example, accelerated stability testing at 40°C/75% RH for 4 weeks can identify hydrolytic degradation pathways, monitored via HPLC .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Methodological Answer : Challenges include poor crystal quality and twinning. Using SHELXD for phase determination and SHELXL for refinement, researchers optimize data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Hydrogen atoms are placed geometrically (riding model), and disorder in the piperazine ring is resolved via occupancy refinement .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

- Methodological Answer :

- Core Modifications : Introducing electron-withdrawing groups (e.g., -Cl) at the ethanone position may enhance receptor binding affinity, as seen in related piperazine derivatives .

- Salt Forms : Comparing hydrochloride with other salts (e.g., sulfate) evaluates solubility-bioavailability trade-offs.

- Biological Assays : In vitro assays (e.g., enzyme inhibition) paired with molecular docking (e.g., AutoDock Vina) identify critical interactions, such as hydrogen bonding with the hydroxy group .

Q. How do impurities arise during synthesis, and what strategies ensure high purity for pharmacological studies?

- Methodological Answer :

- Common Impurities : Unreacted 4-methylpiperazine or acetyl intermediates. HPLC with UV detection (e.g., C18 column, 254 nm) quantifies impurities against pharmacopeial standards .

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) removes hydrophilic byproducts. Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) isolates the target compound .

Q. How can contradictory spectral data (e.g., NMR shifts) be reconciled during structural elucidation?

- Methodological Answer : Contradictions often stem from solvent effects or tautomerism. For example, the hydroxy group’s chemical shift varies between DMSO-d₆ (hydrogen-bonded) and CDCl₃ (free). Variable-temperature NMR (VT-NMR) and 2D techniques (e.g., COSY, HSQC) resolve dynamic processes and assign ambiguous peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.